molecular formula C19H11Cl2NO2 B5131399 2,4-dichloro-N-(dibenzo[b,d]furan-3-yl)benzamide

2,4-dichloro-N-(dibenzo[b,d]furan-3-yl)benzamide

Cat. No.: B5131399
M. Wt: 356.2 g/mol
InChI Key: BIMLKDQHIMEQIY-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(dibenzo[b,d]furan-3-yl)benzamide is an organic compound with the molecular formula C₁₉H₁₁Cl₂NO₂ It is a derivative of dibenzofuran, which is a heterocyclic organic compound consisting of two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(dibenzo[b,d]furan-3-yl)benzamide typically involves the following steps:

    Formation of Dibenzofuran Derivative: The starting material, dibenzofuran, undergoes halogenation to introduce chlorine atoms at specific positions on the benzene rings. This can be achieved using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.

    Amidation Reaction: The chlorinated dibenzofuran derivative is then subjected to an amidation reaction with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(dibenzo[b,d]furan-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene rings can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones. Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified compounds.

Scientific Research Applications

2,4-Dichloro-N-(dibenzo[b,d]furan-3-yl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein binding. Its ability to interact with specific biological targets makes it valuable in biochemical assays.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to the design of molecules with therapeutic properties.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(dibenzo[b,d]furan-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound of 2,4-dichloro-N-(dibenzo[b,d]furan-3-yl)benzamide, dibenzofuran, shares a similar core structure but lacks the additional functional groups.

    2,4-Dichlorobenzamide: This compound has a similar benzamide structure but does not contain the dibenzofuran moiety.

    Polychlorinated Dibenzofurans: These compounds are structurally related but contain multiple chlorine atoms and are known for their environmental persistence and toxicity.

Uniqueness

This compound is unique due to the combination of the dibenzofuran core and the 2,4-dichlorobenzamide moiety This unique structure imparts specific chemical and biological properties that differentiate it from other related compounds

Properties

IUPAC Name

2,4-dichloro-N-dibenzofuran-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2NO2/c20-11-5-7-15(16(21)9-11)19(23)22-12-6-8-14-13-3-1-2-4-17(13)24-18(14)10-12/h1-10H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMLKDQHIMEQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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